molecular formula C9H9NO3 B6159514 methyl 2-amino-3-formylbenzoate CAS No. 253120-49-9

methyl 2-amino-3-formylbenzoate

Cat. No.: B6159514
CAS No.: 253120-49-9
M. Wt: 179.2
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-formylbenzoate is a chemical compound extensively used in scientific research and industry. It is known for its unique structure, which includes an amino group, a formyl group, and a methyl ester group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol under acidic conditions . Another method includes the Friedländer synthesis, where the compound is prepared by reacting 2-aminobenzaldehyde with methyl formate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Amino-3-carboxybenzoic acid.

    Reduction: Methyl 2-amino-3-hydroxymethylbenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-formylbenzoate has numerous applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: The compound is explored for its potential pharmacological activities, including antifungal, antihypertensive, and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-3-formylbenzoate involves its interaction with various molecular targets. The amino and formyl groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

  • Methyl 3-formylbenzoate
  • Methyl 2-aminobenzoate
  • Methyl 4-amino-2-methoxybenzoate

Comparison: Methyl 2-amino-3-formylbenzoate is unique due to the presence of both amino and formyl groups on the benzene ring, which provides distinct reactivity and versatility in synthesis.

Properties

CAS No.

253120-49-9

Molecular Formula

C9H9NO3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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